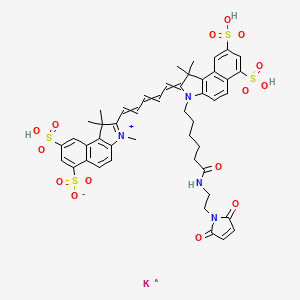
Sulfo-Cyanine5.5 maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cyanine5.5 maleimide is a water-soluble, far-red to near-infrared emitting dye. It is highly hydrophilic due to the presence of four sulfo groups, making it an excellent choice for labeling sensitive proteins, nanoparticles, and highly hydrophilic biopolymers . This compound is particularly useful in biological and medical research due to its bright and photostable fluorescence properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine5.5 maleimide is synthesized through a series of chemical reactions that introduce the sulfo groups and the maleimide functionality. The maleimide group is typically introduced through a reaction with a thiol-reactive reagent, allowing for the selective labeling of cysteine residues in proteins .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of reducing agents like TCEP to reduce disulfide bonds in proteins, followed by the conjugation of the dye to the thiol groups .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-Cyanine5.5 maleimide primarily undergoes substitution reactions, specifically thiol-ene reactions, where the maleimide group reacts with thiol groups to form stable thioether bonds . This reaction is highly selective and efficient at pH 6.5 to 7.5 .
Common Reagents and Conditions
The common reagents used in these reactions include reducing agents like TCEP to reduce disulfide bonds and buffers to maintain the pH within the optimal range for the thiol-ene reaction . The major product formed from these reactions is a stable thioether bond between the dye and the protein or other thiol-containing molecules .
Wissenschaftliche Forschungsanwendungen
Sulfo-Cyanine5.5 maleimide has a wide range of applications in scientific research:
Wirkmechanismus
Sulfo-Cyanine5.5 maleimide exerts its effects through the formation of stable thioether bonds with thiol groups on proteins and other biomolecules . The maleimide group specifically reacts with reduced thiols, allowing for selective labeling of cysteine residues. This selective labeling enables the tracking and visualization of biological molecules in various research applications .
Vergleich Mit ähnlichen Verbindungen
Sulfo-Cyanine5.5 maleimide is unique due to its high water solubility and near-infrared fluorescence properties. Similar compounds include:
Alexa Fluor 680: Another near-infrared dye with similar fluorescence properties.
DyLight 680: A dye with comparable spectral characteristics.
IRDye 680: Another alternative with similar applications in biological research.
These compounds share similar applications but differ in their specific chemical properties and suitability for various experimental conditions.
Eigenschaften
Molekularformel |
C46H48KN4O15S4 |
|---|---|
Molekulargewicht |
1064.3 g/mol |
InChI |
InChI=1S/C46H48N4O15S4.K/c1-45(2)38(48(5)34-17-15-30-32(43(34)45)24-28(66(54,55)56)26-36(30)68(60,61)62)12-8-6-9-13-39-46(3,4)44-33-25-29(67(57,58)59)27-37(69(63,64)65)31(33)16-18-35(44)49(39)22-11-7-10-14-40(51)47-21-23-50-41(52)19-20-42(50)53;/h6,8-9,12-13,15-20,24-27H,7,10-11,14,21-23H2,1-5H3,(H4-,47,51,54,55,56,57,58,59,60,61,62,63,64,65); |
InChI-Schlüssel |
GYKQSSVYDLRLQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)(C)C)C.[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















